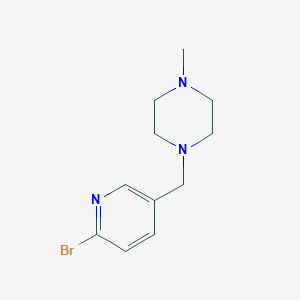

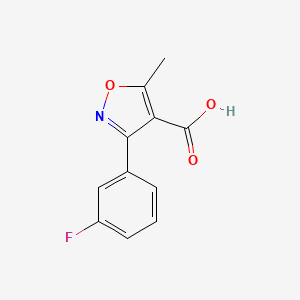

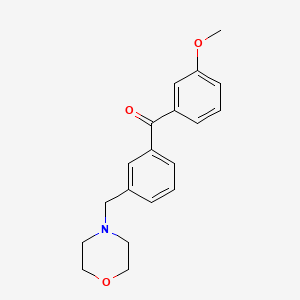

![molecular formula C22H25NO4 B1343405 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone CAS No. 898755-80-1](/img/structure/B1343405.png)

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry, specifically involving spiro compounds and benzophenone derivatives. The structure suggests the presence of a spiro framework, which is a bicyclic system where two rings are joined at a single atom. The compound also contains a methoxy group and a benzophenone moiety, which is indicative of potential pharmacological or material science applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the provided papers. For instance, the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine resulted in the formation of triazaspiro[4.4]non-8-ene derivatives, as detailed in the first paper . Similarly, the second paper describes the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of cyclopent-3-ene-1,2-dione derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction (XRD) analysis, as seen in both the first and second papers . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and properties. NMR spectroscopy has also been employed to assign the absolute configuration of similar spirocyclic compounds, as described in the third paper . These analytical techniques would be essential for the molecular structure analysis of "2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the reactions described in the papers. The first paper indicates that the triazaspiro[4.4]non-8-ene derivatives are obtained through a reaction involving a substitution at the pyrrole ring . The second paper shows that the recyclization of furan diones with azaspiro compounds leads to the formation of new cyclopentene dione derivatives . These reactions highlight the potential reactivity of the spirocyclic and dione components of the compound, which could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The presence of a methoxy group could affect the compound's solubility and interaction with solvents, while the benzophenone moiety might contribute to its photophysical properties. The fourth paper provides an example of synthesizing a methoxy-substituted benzoquinone, which could offer insights into the oxidation and reduction potentials of the compound . Understanding these properties is essential for the compound's potential applications in various fields.

科学的研究の応用

Benzophenone Derivatives in Scientific Research

Benzophenone derivatives have been extensively studied for their various biological activities and potential therapeutic applications. For example, benzophenone-3 (BP-3), a commonly used UV filter in skincare products, has been examined for its reproductive toxicity in both human and animal studies. Research indicates that high levels of BP-3 exposure may be linked to changes in birth weight and gestational age, suggesting its endocrine-disrupting effects (Ghazipura et al., 2017). Additionally, the occurrence, toxicity, and ecological risks of BP-3 in aquatic environments have been reviewed, highlighting its widespread environmental presence and potential impact on aquatic ecosystems (Kim & Choi, 2014).

Chromones and Their Antioxidant Properties

Chromones, closely related to benzophenones, have been recognized for their antioxidant properties, which can neutralize active oxygen and counteract free radicals, potentially delaying or inhibiting cell impairment leading to diseases. This indicates the potential of chromone derivatives, and possibly benzophenone derivatives, in developing treatments for conditions related to oxidative stress (Yadav et al., 2014).

Neurotoxic Effects of Sunscreen Ingredients

The neurotoxic effects of active ingredients in sunscreen products, including benzophenone derivatives, have been reviewed, suggesting that certain UV filters may exhibit toxicological properties that warrant further investigation, particularly in relation to their potential neurotoxicity in both animal and human studies (Ruszkiewicz et al., 2017).

特性

IUPAC Name |

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-25-19-7-4-6-17(15-19)21(24)20-8-3-2-5-18(20)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLBIGBGWGPZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643747 |

Source

|

| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone | |

CAS RN |

898755-80-1 |

Source

|

| Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

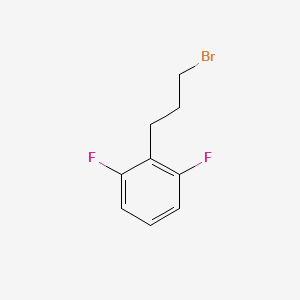

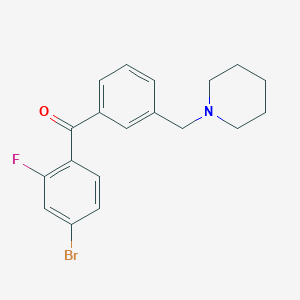

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)